molecular formula C13H14N2O4S2 B3083861 N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide CAS No. 1142206-63-0

N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

Cat. No. B3083861
CAS RN: 1142206-63-0
M. Wt: 326.4 g/mol
InChI Key: RSTPOSPLJLWUBB-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide is a useful research compound. Its molecular formula is C13H14N2O4S2 and its molecular weight is 326.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Biological Effects of Related Compounds

  • A review of the biological effects of acetamide and formamide derivatives revealed significant insights into the toxicological profiles and commercial importance of these chemicals. The review, updated with data from the last few decades, underscores the varied biological consequences of exposure to these substances in humans, highlighting the need for ongoing research in this area (Kennedy, 2001).

Pharmacological Activities of Piracetam and its Derivatives

  • Piracetam, known for its nootropic effects, shares a similar cyclic compound structure with the targeted thiazole derivative. Research focusing on piracetam and its derivatives underlines their potential in treating central nervous system disorders, suggesting a pathway for investigating similar compounds for neurological benefits (Dhama et al., 2021).

Antituberculosis Activity of Organotin(IV) Complexes

  • The antituberculosis activity of organotin complexes, as reviewed in a recent study, emphasizes the potential of thiazole-containing compounds in combating Mycobacterium tuberculosis. This review suggests a promising avenue for the development of new therapeutic agents using thiazole derivatives as a core structure (Iqbal et al., 2015).

Synthesis and Evaluation of Novel Benzofused Thiazole Derivatives

  • Research on benzofused thiazole derivatives for their antioxidant and anti-inflammatory properties further underscores the significance of thiazole compounds in medicinal chemistry. The synthesized derivatives exhibit distinct biological activities, demonstrating the therapeutic potential of structurally related compounds (Raut et al., 2020).

properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O4S2/c1-18-7-3-4-9(19-2)8(5-7)14-11(16)6-10-12(17)15-13(20)21-10/h3-5,10H,6H2,1-2H3,(H,14,16)(H,15,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSTPOSPLJLWUBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2C(=O)NC(=S)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
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N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
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N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
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N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
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N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide
Reactant of Route 6
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N-(2,5-dimethoxyphenyl)-2-(2-mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetamide

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